

A Technical Guide to the Solubility of 4-Fluorobenzenesulfonamide in Organic Solvents

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Compound of Interest

Compound Name: 4-Fluorobenzenesulfonamide

Cat. No.: B1215347

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This in-depth technical guide provides a comprehensive overview of the solubility of **4-fluorobenzenesulfonamide** (FBSA) in various organic solvents. FBSA is a key building block in medicinal chemistry, notably in the synthesis of antibacterial agents and kinase inhibitors.^[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a relevant synthetic workflow.

Core Physical and Chemical Properties of 4-Fluorobenzenesulfonamide

Property	Value
Molecular Formula	C ₆ H ₆ FNO ₂ S
Molecular Weight	175.18 g/mol ^[1]
Melting Point	124-127 °C ^[2]
Appearance	White to almost white crystalline powder ^[1]
pKa	10.00 ± 0.10 (Predicted) ^[2]

Quantitative Solubility Data

Precise quantitative solubility data for **4-fluorobenzenesulfonamide** in a wide range of organic solvents is not extensively documented in publicly available literature. However, a combination of reported values and comparative data from structurally similar sulfonamides provides valuable insights into its solubility profile.

One source indicates that **4-fluorobenzenesulfonamide** is soluble in water and has a solubility of 30 mg/mL in methanol.^[1] For a broader understanding, the following table includes solubility data for the closely related compounds, p-toluenesulfonamide and benzenesulfonamide, in several common organic solvents. The structural similarities suggest that **4-fluorobenzenesulfonamide** would exhibit comparable solubility trends.

Table 1: Solubility of **4-Fluorobenzenesulfonamide** and Related Sulfonamides in Organic Solvents

Solvent	4-Fluorobenzenesulfonamide	p-Toluenesulfonamide	Benzenesulfonamide
Water	Soluble ^[2]	0.32 g/100 mL (25 °C) ^[3]	Low solubility ^[4]
Methanol	30 mg/mL ^[1]	Soluble ^[5]	Soluble, 25 mg/mL ^[6]
Ethanol	Data not available	Soluble ^[5]	Soluble ^[6]
Acetone	Data not available	Data not available	More soluble than in water ^[4]
Ethyl Acetate	Data not available	Mole Fraction (x_1): 0.1329 (318.15 K) ^[7]	Data not available
Acetonitrile	Data not available	Mole Fraction (x_1): 0.1588 (318.15 K) ^[7]	Data not available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of solid compounds like **4-fluorobenzenesulfonamide** in organic solvents.

Isothermal Saturation (Shake-Flask) Method

This gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **4-fluorobenzenesulfonamide** to a series of vials, each containing a known volume of the desired organic solvent.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant-temperature shaker or water bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.
 - Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
- Sample Analysis:
 - Carefully withdraw a known volume of the clear supernatant using a pre-heated or solvent-rinsed syringe to avoid premature crystallization.
 - Transfer the aliquot to a pre-weighed container.

- Evaporate the solvent under reduced pressure or in a calibrated oven at a temperature that will not cause decomposition of the solute.
- Once the solvent is fully evaporated, re-weigh the container with the dried solute.
- Calculation of Solubility:
 - The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used. Results can be expressed in various units, such as g/100 mL, mg/mL, or molarity.

Spectroscopic Method

This method is particularly useful when a compound has a distinct chromophore, allowing for quantification using UV-Vis spectrophotometry.

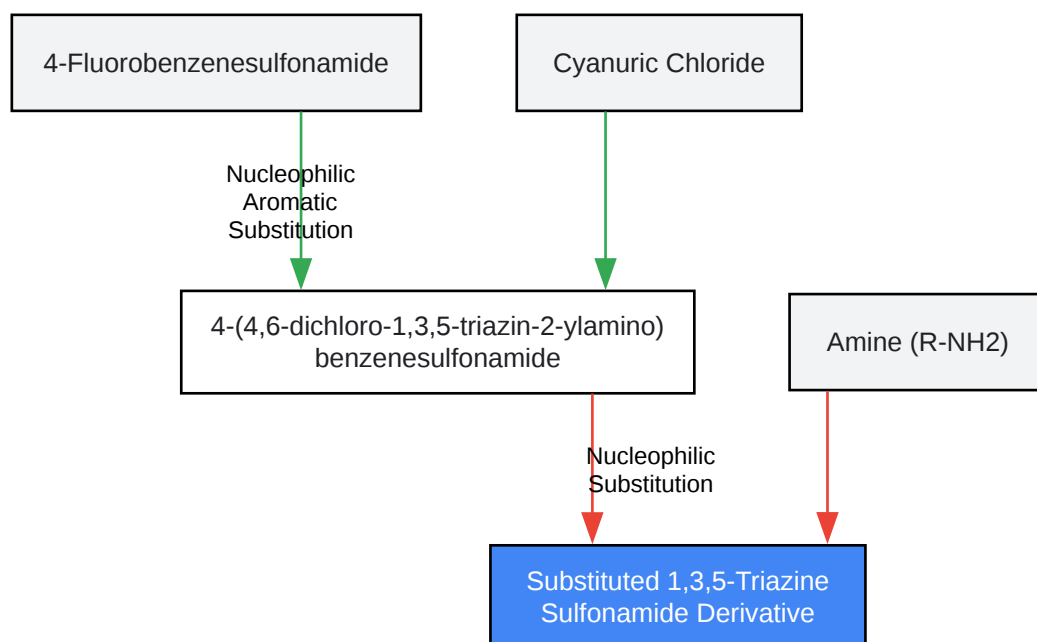
Methodology:

- Preparation of Standard Solutions and Calibration Curve:
 - Prepare a stock solution of **4-fluorobenzenesulfonamide** of a known concentration in the chosen solvent.
 - From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
 - Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.
- Preparation of Saturated Solution:
 - Prepare a saturated solution of **4-fluorobenzenesulfonamide** in the solvent of interest as described in the isothermal saturation method (steps 1.1 and 1.2).
- Sample Analysis:

- Withdraw a small, known volume of the clear supernatant.
- Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
- Measure the absorbance of the diluted sample at λ_{max} .
- Calculation of Solubility:
 - Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
 - Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Synthetic Workflow: Synthesis of 1,3,5-Triazine Derivatives

4-Fluorobenzenesulfonamide serves as a crucial starting material in the synthesis of various heterocyclic compounds with pharmacological activity. One notable application is in the preparation of 1,3,5-triazine derivatives, which have been investigated as potential PI3K/mTOR inhibitors for cancer therapy.



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Caption: Synthetic pathway for 1,3,5-triazine sulfonamide derivatives.

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